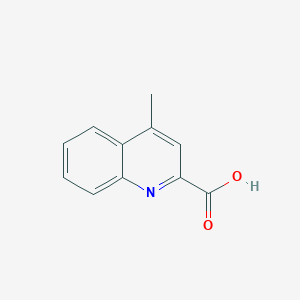

4-メチルキノリン-2-カルボン酸

概要

説明

4-Methylquinoline-2-carboxylic acid (MQCA) is an organic compound belonging to the quinoline family of compounds. It is a colorless, crystalline solid that is insoluble in water but soluble in ethanol and other organic solvents. MQCA has been used for various scientific research applications, including as a reagent for the synthesis of other compounds, as a probe for studying enzyme-catalyzed reactions, and as a fluorescent dye for labeling proteins and other molecules.

科学的研究の応用

医薬品化学:抗がん剤および抗菌剤への応用

4-メチルキノリン-2-カルボン酸は、さまざまな生物活性化合物との構造的類似性から、医薬品化学において重要な役割を果たすキノリン誘導体です。 キノリン誘導体は、抗がん剤および抗菌剤を含む幅広い生物応答で知られています 。キノリン誘導体は、創薬プログラムにおける優勢な構造とみなされており、多くの場合、新しいファーマコフォアの合成のための足場として使用されます。

有機合成:複素環化合物のビルディングブロック

合成有機化学では、4-メチルキノリン-2-カルボン酸は、複雑な複素環化合物を構築するためのビルディングブロックとして役立ちます 。その反応性により、さまざまな修飾が可能になり、潜在的な生物活性を有する多様な分子の合成が可能になります。

工業化学:溶媒および触媒開発

キノリン構造は、特に溶媒および触媒の開発において、工業用途に不可欠です 。その誘導体は、触媒反応の効率を高めることができ、特定の化学物質の精製に使用されます。

材料科学:有機発光ダイオード(OLED)

キノリン誘導体は、特にOLEDの開発において、材料科学に適用されています 。その構造的特性により、光を放出する化合物の作成が可能になり、これはディスプレイおよび照明技術の進歩に不可欠です。

環境科学:汚染物質検出のための分析方法

環境科学では、キノリン化合物は、汚染物質を検出および定量するための分析方法で使用されます 。その化学的特性により、環境汚染物質を特定できるアッセイの開発に適しています。

生化学研究:酵素阻害研究

生化学研究では、4-メチルキノリン-2-カルボン酸は、代謝経路を理解し、治療に使用するための阻害剤を開発するための酵素阻害研究で使用されます 。酵素との相互作用により、特定の生化学反応を標的とする薬物の設計に関する洞察を得ることができます。

作用機序

Target of Action

4-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .

Result of Action

While quinoline derivatives have been studied for their potential biological and pharmaceutical activities

生化学分析

Biochemical Properties

4-Methylquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 4-Methylquinoline-2-carboxylic acid can form complexes with metal ions, which can further modulate its biochemical activity.

Cellular Effects

The effects of 4-Methylquinoline-2-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-Methylquinoline-2-carboxylic acid can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-Methylquinoline-2-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, 4-Methylquinoline-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Methylquinoline-2-carboxylic acid in laboratory settings are important factors to consider. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the effects of 4-Methylquinoline-2-carboxylic acid on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to the compound can lead to cumulative effects on gene expression and cellular metabolism, which may not be evident in short-term studies.

Dosage Effects in Animal Models

The effects of 4-Methylquinoline-2-carboxylic acid in animal models are dose-dependent. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key enzymes and proteins involved in detoxification pathways. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

4-Methylquinoline-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities compared to the parent compound. Additionally, 4-Methylquinoline-2-carboxylic acid can influence the levels of other metabolites by modulating the activity of key metabolic enzymes. This modulation can result in changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methylquinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Methylquinoline-2-carboxylic acid within tissues can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 4-Methylquinoline-2-carboxylic acid is an important factor in determining its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be influenced by targeting signals or post-translational modifications. The subcellular distribution of 4-Methylquinoline-2-carboxylic acid can affect its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

4-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSKOATHWHNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353699 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40609-76-5 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)